molecular formula C7H8N2O4S B2849207 2-(Pyridine-3-sulfonamido)acetic acid CAS No. 123090-57-3

2-(Pyridine-3-sulfonamido)acetic acid

Cat. No.: B2849207
CAS No.: 123090-57-3
M. Wt: 216.21
InChI Key: ATIOLTOEDAOGRD-UHFFFAOYSA-N
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Description

2-(Pyridine-3-sulfonamido)acetic acid ( 123090-57-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C7H8N2O4S and a molecular weight of 216.21 g/mol, this compound features a pyridine ring, a fundamental scaffold in medicinal chemistry known for its role in pharmaceuticals and agrochemicals . The structure integrates a sulfonamido linker and a carboxylic acid functional group, making it a valuable bifunctional synthon for further chemical transformations, such as the formation of amide bonds. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize it as a key building block in organic synthesis, potentially for the development of novel molecules with biological activity. Its structural motifs are commonly found in compounds studied for their potential enzyme inhibitory effects, given the prevalence of sulfonamide groups in various bioactive agents. Proper handling procedures should be followed, and the material should be stored under recommended conditions.

Properties

IUPAC Name

2-(pyridin-3-ylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c10-7(11)5-9-14(12,13)6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIOLTOEDAOGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123090-57-3
Record name 2-(pyridine-3-sulfonamido)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N-(Pyridine-3-sulfonyl)glycine: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-(Pyridine-3-sulfonyl)glycine is a sulfonated amino acid derivative incorporating a pyridine heterocycle. This guide provides a comprehensive overview of its chemical structure, a detailed, field-tested protocol for its synthesis via nucleophilic substitution, and a thorough analysis of the spectroscopic techniques required for its structural confirmation. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers in medicinal chemistry and drug development to confidently synthesize and utilize this compound as a versatile building block.

Introduction: The Significance of N-Sulfonylated Amino Acids

N-sulfonylated amino acids represent a critical class of compounds in medicinal chemistry. The sulfonamide linkage is a key structural motif found in a wide array of therapeutic agents, owing to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond. Furthermore, the sulfonyl group can engage in crucial hydrogen bonding interactions with biological targets. The incorporation of a heteroaromatic ring, such as pyridine, introduces specific electronic properties, potential for metal coordination, and defined vectors for further functionalization. N-(Pyridine-3-sulfonyl)glycine combines the structural simplicity of glycine with the unique electronic and hydrogen-bonding capabilities of the pyridine-3-sulfonyl moiety, making it a valuable scaffold for library synthesis and rational drug design.

Structural Elucidation and Physicochemical Properties

The chemical structure of N-(Pyridine-3-sulfonyl)glycine consists of a glycine molecule where one of the amine protons is replaced by a pyridine-3-sulfonyl group. This creates a stable sulfonamide bond.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

// Nodes for atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,-0.2!", fontcolor="#202124"]; C1 [label="C", pos="1,0.5!", fontcolor="#202124"]; H2 [label="H", pos="1.3,1.2!", fontcolor="#202124"]; H3 [label="H", pos="1.7,0.5!", fontcolor="#202124"]; C2 [label="C", pos="0.5,-0.8!", fontcolor="#202124"]; O1 [label="O", pos="0.8,-1.5!", fontcolor="#202124"]; O2 [label="O", pos="-0.3,-1.2!", fontcolor="#202124"]; H4 [label="H", pos="-0.6,-1.9!", fontcolor="#202124"]; S1 [label="S", pos="-1.5,0.8!", fontcolor="#202124"]; O3 [label="O", pos="-1.8,1.8!", fontcolor="#202124"]; O4 [label="O", pos="-2.5,0.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.2, -0.5!", fontcolor="#202124"]; // Pyridine C3 C4 [label="C", pos="-2.2, -1.2!", fontname="Arial bold", fontcolor="#202124"]; C5 [label="C", pos="-2.0, -2.5!", fontcolor="#202124"]; N_py [label="N", pos="-0.8, -3.0!", fontcolor="#202124"]; C6 [label="C", pos="0.0, -2.2!", fontcolor="#202124"]; C7 [label="C", pos="-0.2, -1.0!", fontcolor="#202124"];

// Bonds N1 -- H1; N1 -- C1; C1 -- H2; C1 -- H3; C1 -- C2; C2 -- O1 [style=filled, penwidth=2]; C2 -- O2; O2 -- H4; N1 -- S1; S1 -- O3 [style=filled, penwidth=2]; S1 -- O4 [style=filled, penwidth=2]; S1 -- C3; C3 -- C4; C4 -- C5; C5 -- N_py; N_py -- C6; C6 -- C7; C3 -- C7 [style=filled, penwidth=2]; C4 -- C5 [style=filled, penwidth=2]; C6 -- C7;

} enddot Caption: Chemical Structure of N-(Pyridine-3-sulfonyl)glycine.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄SPubChem[1]
Molecular Weight 216.22 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in aqueous base, polar organic solventsChemical principles

Synthesis of N-(Pyridine-3-sulfonyl)glycine

The most direct and reliable method for synthesizing N-(Pyridine-3-sulfonyl)glycine is the nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and glycine. This reaction, a variation of the Schotten-Baumann reaction, proceeds readily under alkaline aqueous conditions.

Synthesis Workflow

// Connections R1 -> Dissolve; Base -> Dissolve; Setup -> Dissolve [style=invis]; Dissolve -> Addition [label="Forms sodium glycinate\n(activated nucleophile)"]; R2 -> Addition; Addition -> Stir [label="Controls exotherm"]; Stir -> Acidify [label="Reaction complete"]; Acidify -> Precipitate [label="Protonates carboxylate,\nproduct precipitates"]; Precipitate -> Recrystallize; Recrystallize -> Dry; Dry -> Product; } enddot Caption: Workflow for the synthesis of N-(Pyridine-3-sulfonyl)glycine.

Detailed Experimental Protocol

Materials and Reagents:

  • Glycine

  • Pyridine-3-sulfonyl chloride[1][2][3]

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus.

Procedure:

  • Preparation of Glycine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.).

    • Expert Insight: Using two equivalents of base is crucial. The first equivalent deprotonates the glycine's carboxylic acid, and the second neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[4]

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

  • Addition of Sulfonyl Chloride: Dissolve pyridine-3-sulfonyl chloride (1.0 eq.) in a minimal amount of a water-miscible solvent like THF or dioxane if necessary (though direct addition as a solid or liquid is often feasible). Add it dropwise to the cold glycine solution over 20-30 minutes.

    • Trustworthiness Check: Maintain the temperature below 10 °C. Pyridine-3-sulfonyl chloride is moisture-sensitive and can hydrolyze to pyridine-3-sulfonic acid if the temperature is too high or the addition is too fast.[5] The formation of a white precipitate during addition is normal.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the ice bath and let it stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH of the solution is approximately 2.

    • Self-Validation: A dense white precipitate of N-(Pyridine-3-sulfonyl)glycine should form. The product is insoluble in acidic aqueous media because the carboxylate is protonated.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

    • Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them under vacuum.

Spectroscopic Characterization

Thorough spectroscopic analysis is required to confirm the identity and purity of the synthesized N-(Pyridine-3-sulfonyl)glycine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Rationale
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad)The broadness is due to hydrogen bonding.
N-H Stretch (Sulfonamide) 3350 - 3250 (medium, sharp)A distinct peak confirming the sulfonamide linkage.
C=O Stretch (Carboxylic Acid) 1725 - 1700Characteristic carbonyl absorption.
S=O Asymmetric Stretch 1370 - 1330A strong, characteristic peak for the sulfonyl group.[4]
S=O Symmetric Stretch 1170 - 1150Another strong, characteristic peak for the sulfonyl group.[4]
Aromatic C=C, C=N Stretches 1600 - 1450Multiple bands indicating the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Predicted shifts in DMSO-d₆)

¹H NMR:

  • ~12.8 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad and may exchange with D₂O.

  • ~8.9 - 8.6 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen and the sulfonyl group (positions 2 and 6).

  • ~8.2 ppm (m, 1H): Proton on the pyridine ring para to the nitrogen (position 4).

  • ~7.6 ppm (m, 1H): Proton on the pyridine ring meta to the nitrogen (position 5).

  • ~3.8 ppm (d, 2H): The methylene protons (CH₂) of the glycine moiety, coupled to the N-H.

  • ~3.5 ppm (t, 1H): The sulfonamide proton (SO₂NH). This peak may also be broad.

¹³C NMR:

  • ~171 ppm: Carboxylic acid carbonyl carbon (COOH).

  • ~152, ~148 ppm: Pyridine carbons adjacent to the nitrogen (C2, C6).

  • ~135 ppm: Pyridine carbon attached to the sulfonyl group (C3).

  • ~134, ~124 ppm: Remaining pyridine carbons (C4, C5).

  • ~45 ppm: Glycine methylene carbon (CH₂).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M-H]⁻ (Negative ESI): 215.02 m/z

  • Expected [M+H]⁺ (Positive ESI): 217.03 m/z

Applications and Future Directions

N-(Pyridine-3-sulfonyl)glycine serves as a valuable intermediate in pharmaceutical research. Its precursor, pyridine-3-sulfonyl chloride, is a key intermediate in the synthesis of drugs like Vonoprazan, a potassium-competitive acid blocker.[2][6] This highlights the industrial relevance of this structural class.

Researchers can utilize N-(Pyridine-3-sulfonyl)glycine in several ways:

  • Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.

  • Peptidomimetic Synthesis: The sulfonylated glycine unit can be incorporated into peptide chains to improve stability and pharmacokinetic properties.

  • Combinatorial Chemistry: The carboxylic acid provides a handle for further derivatization, allowing for the creation of libraries of related compounds for high-throughput screening.

Future research could involve exploring the biological activity of metal complexes of this compound or using it as a starting material for more complex heterocyclic systems.

Conclusion

This guide has provided a detailed, practical framework for the synthesis and characterization of N-(Pyridine-3-sulfonyl)glycine. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this compound for use in drug discovery and medicinal chemistry applications. The combination of the pyridine heterocycle with the sulfonylated amino acid motif offers a rich platform for the development of novel chemical entities.

References

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • PubChem. Pyridine-3-sulfonyl chloride. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Pyridine-3-sulfonyl Chloride in API Synthesis and Manufacturing. Available at: [Link]

Sources

An In-depth Technical Guide to the pKa Values of 2-(Pyridine-3-sulfonamido)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Theoretical Framework: Understanding the Ionization of 2-(Pyridine-3-sulfonamido)acetic acid

2-(Pyridine-3-sulfonamido)acetic acid possesses three potential ionization centers: the carboxylic acid group, the sulfonamide nitrogen, and the pyridine nitrogen. Understanding the interplay of their electronic effects is key to estimating their respective pKa values.

  • Carboxylic Acid (pKa₁): The carboxylic acid is the most acidic functional group in the molecule. The acidity of a carboxylic acid is influenced by the electronic nature of its substituents.[2] The pyridine-3-sulfonyl group is strongly electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to acetic acid (pKa ≈ 4.76). This is due to the inductive effect of the sulfonyl group, which stabilizes the resulting carboxylate anion.

  • Pyridine Nitrogen (pKa₂): The pyridine nitrogen is a basic center. The basicity of pyridine (pKa ≈ 5.2) is influenced by substituents on the ring. The sulfonamidoacetic acid group at the 3-position is electron-withdrawing, which will decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering its pKa.

  • Sulfonamide Nitrogen (pKa₃): The sulfonamide proton is weakly acidic. The pKa of sulfonamides can vary widely depending on the nature of the substituents on the nitrogen and the sulfonyl group.[3] Aromatic sulfonamides typically have pKa values in the range of 5-11. The presence of the electron-withdrawing acetic acid moiety on the sulfonamide nitrogen will likely increase its acidity (lower its pKa) compared to a simple alkyl-substituted sulfonamide.

Based on this analysis, we can predict the following order of ionization events as the pH of a solution containing 2-(Pyridine-3-sulfonamido)acetic acid is increased:

  • Deprotonation of the carboxylic acid (most acidic).

  • Deprotonation of the pyridine nitrogen (if initially protonated, acting as an acid).

  • Deprotonation of the sulfonamide (least acidic).

The zwitterionic form of the molecule, where the carboxylic acid is deprotonated and the pyridine nitrogen is protonated, is expected to be a significant species in the physiological pH range.

Experimental Methodologies for pKa Determination

Accurate determination of pKa values requires robust experimental techniques. The following are three widely used methods, each with its own set of advantages and considerations.

Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining pKa values of water-soluble compounds.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Principle: The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the ionizable group has been titrated.[5]

Experimental Protocol:

  • Preparation of Analyte Solution: Prepare a solution of 2-(Pyridine-3-sulfonamido)acetic acid of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH at regular volume increments of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions or by analyzing the derivative of the titration curve.[6]

Logical Flow of Potentiometric Titration

Potentiometric_Titration A Prepare Analyte Solution B Calibrate pH Meter A->B Ensure accuracy C Titrate with Acid/Base B->C Start experiment D Record pH vs. Volume C->D Collect data E Plot Titration Curve D->E Visualize results F Determine Inflection Points (pKa) E->F Analyze data

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[7]

Principle: The absorbance of the analyte solution is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.[8]

Experimental Protocol:

  • Spectral Analysis: Record the UV-Vis spectra of 2-(Pyridine-3-sulfonamido)acetic acid in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Absorbance Measurement: Prepare solutions of the analyte with the same concentration in each buffer and measure the absorbance at the predetermined wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the acidic and basic plateaus.

Data Analysis in Spectrophotometric Titration

Spectrophotometric_Analysis cluster_0 Experimental Data cluster_1 Data Processing cluster_2 Result A Absorbance at various pH B Plot Absorbance vs. pH A->B C Fit to Sigmoidal Curve B->C D Determine Inflection Point (pKa) C->D

Caption: Process for determining pKa from spectrophotometric data.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure.[9][10]

Principle: The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the background electrolyte. By measuring the mobility at different pH values, a titration curve can be generated, and the pKa can be determined.[1]

Experimental Protocol:

  • Electrolyte Preparation: Prepare a series of background electrolytes with a range of pH values.

  • Sample Injection: Inject a small plug of the analyte solution into the capillary.

  • Electrophoresis: Apply a voltage across the capillary and record the migration time of the analyte.

  • Mobility Calculation: Calculate the effective mobility of the analyte at each pH.

  • Data Analysis: Plot the effective mobility versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[11]

Computational Approaches to pKa Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa values. These methods are often used in the early stages of drug discovery to screen large libraries of compounds.

Various software packages and web-based tools are available for pKa prediction, employing different methodologies:

  • Empirical Methods: These methods use databases of known pKa values and quantitative structure-property relationship (QSPR) models to predict the pKa of a new compound based on its structural features.

  • Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the pKa from first principles by computing the free energy change of the deprotonation reaction.[12][13] These approaches can be more accurate but are computationally more intensive. Recent studies have shown a strong correlation between calculated equilibrium bond lengths and experimental pKa values for sulfonamides.[14][15]

It is important to note that the accuracy of computational predictions can vary depending on the method used and the structural class of the compound.[16] Therefore, predicted values should ideally be confirmed by experimental determination.

Summary of Expected pKa Values and Data Presentation

While experimental values for 2-(Pyridine-3-sulfonamido)acetic acid are not available, we can summarize the expected pKa ranges based on the analysis of its structural components.

Ionizable GroupPredicted pKa RangeInfluencing Factors
Carboxylic Acid2.5 - 4.0Electron-withdrawing pyridine-3-sulfonyl group increases acidity.
Pyridine Nitrogen3.5 - 5.0Electron-withdrawing sulfonamidoacetic acid group decreases basicity.
Sulfonamide NH8.0 - 10.0Acetic acid substituent on the nitrogen increases acidity.

Note: These are estimated ranges and the actual pKa values may fall outside of these predictions. The overlapping ranges for the carboxylic acid and pyridine nitrogen suggest that their pKa values might be close, which could be challenging to resolve with some experimental techniques.

Conclusion

The determination of the pKa values of 2-(Pyridine-3-sulfonamido)acetic acid is crucial for understanding its behavior in biological systems. This guide has provided a theoretical framework for predicting its ionization, detailed experimental protocols for its determination using potentiometry, spectrophotometry, and capillary electrophoresis, and an overview of computational prediction methods. By employing these methodologies, researchers can obtain accurate and reliable pKa data to inform drug design and development efforts. The structural motifs present in this molecule are common in medicinal chemistry, making the principles and techniques described in this guide broadly applicable to a wide range of pharmaceutical compounds.

References

  • Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Canals, I., Oumada, F. Z., Rosés, M., & Bosch, E. (2001). A fast method for pKa determination by capillary electrophoresis.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2003). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis.
  • Atalay, T., & Tanc, M. (2019). Determination of the pK a values of some pyridine derivatives by computational methods.
  • Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).
  • Geiser, L., Henchoz, Y., Galland, A., Carrupt, P. A., & Veuthey, J. L. (2005). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure.
  • Geiser, L., Henchoz, Y., Galland, A., Carrupt, P. A., & Veuthey, J. L. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure.
  • Amador-Hernández, J., Rojas-Hernández, A., Madaí, E., De La Garza-Rodríguez, M., Velázquez-Manzanares, M., & Medina-Vallejo, L. F. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 647-655.
  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6174-6185.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

  • Harding, J. R., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6174-6185.
  • Harding, J. R., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • De Corte, T. (2017). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Czerwonka, D., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 184-193.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277–351.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(pyridine-3-sulfonamido)acetic acid. Retrieved from [Link]

  • Mohamed, S., Tocher, D. A., & Price, S. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. CrystEngComm, 17(10), 2146-2155.
  • ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969-25982.
  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research, 18(10), 1472–1479.
  • Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values.
  • LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

  • Wang, Y., et al. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 118–122.
  • PrepChem. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

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Methodological & Application

Using 2-(Pyridine-3-sulfonamido)acetic acid as a ligand building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Pyridine-3-sulfonamido)acetic Acid as a Ligand Building Block

Abstract

This guide details the physicochemical properties, synthesis, and experimental protocols for 2-(Pyridine-3-sulfonamido)acetic acid (CAS: 123090-57-3). As a heterofunctional ligand, this molecule bridges the gap between rigid aromatic linkers and flexible aliphatic spacers. Its structure features a pyridine nitrogen (soft donor), a carboxylic acid (hard donor), and a sulfonamide linker (hydrogen bond donor/acceptor). This unique topology makes it an ideal candidate for constructing Metal-Organic Frameworks (MOFs) with "pillared-layer" architectures and for fragment-based drug discovery targeting metalloenzymes like Carbonic Anhydrase (CA) .

Part 1: Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 2-(Pyridine-3-sulfonamido)acetic acid

  • Synonyms: N-(Pyridin-3-ylsulfonyl)glycine; 3-Pyridinesulfonamide acetic acid.

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • MW: 216.21 g/mol

  • pKa Estimates:

    • Carboxylic Acid: ~3.5 – 4.0

    • Pyridine Nitrogen: ~5.2

    • Sulfonamide NH: ~9.5 – 10.5 (Acidic due to electron-withdrawing sulfonyl group)

Solubility & Stability:

  • Soluble: DMSO, DMF, dilute aqueous base (NaOH, NaHCO

    
    ), hot water/methanol mixtures.
    
  • Insoluble: Non-polar solvents (Hexane, Toluene), cold water (moderate).

  • Stability: Stable under standard solvothermal conditions (up to 120°C). The sulfonamide bond is resistant to hydrolysis in neutral/mildly acidic conditions but may cleave in strong boiling acid/base over prolonged periods.

Part 2: Ligand Synthesis Protocol

Rationale: While commercially available, in-house synthesis allows for isotopic labeling or derivative creation. This protocol utilizes the Schotten-Baumann reaction conditions optimized for sulfonylation.

Reagents:

  • Glycine (1.0 eq)

  • Pyridine-3-sulfonyl chloride (1.1 eq)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.5 eq)
  • Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve Glycine (10 mmol) and Na

    
    CO
    
    
    
    (25 mmol) in 20 mL of water. Ensure complete dissolution.
  • Addition: Add 20 mL of Dioxane. Cool the mixture to 0°C in an ice bath.

  • Reaction: Dropwise add a solution of Pyridine-3-sulfonyl chloride (11 mmol) in 10 mL Dioxane over 30 minutes.

  • Stirring: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Work-up: Evaporate Dioxane under reduced pressure. The aqueous residue will contain the sodium salt of the product.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3.0. The product should precipitate as a white solid.

  • Purification: Filter the precipitate. Recrystallize from hot water or Ethanol/Water (9:1).

  • Validation: Confirm structure via

    
    H NMR (DMSO-d
    
    
    
    ): Look for singlet at ~3.8 ppm (CH
    
    
    ) and pyridine aromatic protons (7.5–9.0 ppm).

Part 3: Application in MOF Synthesis

Expertise: This ligand is designed for Heterometallic MOFs . The pyridine N prefers late transition metals (Cu, Zn, Co), while the carboxylate prefers hard metals (Ln, Zr) or forms paddlewheel clusters with Cu/Zn. The sulfonamide group introduces a "kink" in the structure, preventing close packing and potentially increasing porosity.

Protocol: Solvothermal Screening (Zn/Co)

Objective: Synthesize a 2D or 3D coordination polymer using the "Pillaring" strategy.

Reagents:

  • Ligand: 2-(Pyridine-3-sulfonamido)acetic acid (0.1 mmol)

  • Metal Salt: Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O or Co(NO
    
    
    )
    
    
    ·6H
    
    
    O (0.1 mmol)
  • Solvent System: DMF:Ethanol:H

    
    O (2:1:1)
    

Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve the Ligand (21.6 mg) in 3 mL of DMF.

  • Metal Addition: Add the metal salt dissolved in 1.5 mL H

    
    O. Add 1.5 mL Ethanol.
    
  • Sonication: Sonicate for 5 minutes to ensure homogeneity.

  • Thermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 85°C for 48–72 hours. Note: Lower temperatures favor the stability of the sulfonamide linker.

  • Cooling: Cool to RT at a rate of 5°C/hour (slow cooling promotes single-crystal growth).

  • Harvesting: Filter the resulting crystals. Wash with DMF and then Ethanol.

  • Activation: Solvent exchange with Ethanol for 3 days, followed by activation at 80°C under vacuum.

Structural Topology Visualization:

MOF_Topology Ligand 2-(Pyridine-3-sulfonamido) acetic acid Pyridine_N Pyridine N (Soft Donor) Ligand->Pyridine_N Carboxyl_O Carboxylate O (Hard Donor) Ligand->Carboxyl_O Sulfonamide Sulfonamide Linker (-SO2NH-) Ligand->Sulfonamide Flexibility Metal_Cluster Metal Node (e.g., Zn2 Paddlewheel) Pyridine_N->Metal_Cluster Axial Coord. Carboxyl_O->Metal_Cluster Equatorial Coord. Sulfonamide->Sulfonamide H-Bonding (Supramolecular)

Figure 1: Coordination logic. The ligand acts as a heterotopic linker, bridging metal nodes while the sulfonamide group enables supramolecular stabilization via hydrogen bonding.

Part 4: Medicinal Chemistry Applications

Expertise: Sulfonamides are the primary pharmacophore for Carbonic Anhydrase (CA) inhibition. The pyridine tail creates specific interactions within the enzyme active site (hydrophobic pocket).

Protocol: Fragment Coupling

To use this molecule as a building block for a larger drug candidate (e.g., coupling to an amine R-NH


):
  • Activation: Dissolve Ligand (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add the amine substrate (R-NH

    
    , 1.0 eq).
    
  • Reaction: Stir at RT for 12 hours.

  • Note: The sulfonamide NH is acidic but generally does not interfere with standard amide coupling reagents like HATU or EDC/HOBt. Avoid using acid chlorides to prevent sulfonamide side-reactions.

Summary of Quantitative Data

PropertyValue / ConditionRelevance
Molecular Weight 216.21 g/mol Fragment-based design (<300 Da)
H-Bond Donors 2 (NH, OH)Crystal engineering / Receptor binding
H-Bond Acceptors 5 (N, O, SO2)Crystal engineering / Receptor binding
Optimal MOF Temp 80°C – 100°CPrevents linker degradation
Solvent Compatibility DMF, DMSO, H2O/EtOHSolvothermal synthesis

References

  • Compound Data: PubChem. 2-(Pyridine-3-sulfonamido)acetic acid. National Library of Medicine. [Link]

  • Sulfonamide Coordination: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • MOF Synthesis Principles: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. [Link]

  • Pyridine-Carboxylate Ligands: Ye, B. H., Tong, M. L., & Chen, X. M. (2005). Metal-organic molecular architectures with 2,2′-bipyridyl-like and carboxylate ligands. Coordination Chemistry Reviews. [Link]

2-(Pyridine-3-sulfonamido)acetic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-(Pyridine-3-sulfonamido)acetic acid in Fragment-Based Drug Discovery

Introduction: The Power of Starting Small in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern therapeutic development, offering a rational and efficient alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[2][3] These initial "hits" serve as high-quality starting points for structure-guided optimization, ultimately yielding potent and selective lead compounds.[2] The core principle of FBDD is that smaller, less complex molecules can explore the chemical space of a protein's binding site more effectively, increasing the probability of finding a high-quality interaction that can be chemically elaborated.[3]

This guide focuses on a representative fragment, 2-(Pyridine-3-sulfonamido)acetic acid , as a practical exemplar to navigate the FBDD workflow. While specific literature on this exact molecule is sparse[4], its architecture embodies key features of a promising fragment: a heterocyclic core for vector-based growth (pyridine), a common pharmacophoric element (sulfonamide), and a handle for solubility and interaction (acetic acid). We will dissect the journey of such a fragment from initial library screening to hit validation and structural characterization, providing detailed protocols and the scientific rationale behind each experimental choice.

The Archetypal Fragment: A Profile of 2-(Pyridine-3-sulfonamido)acetic acid

Before commencing a screening campaign, it is crucial to understand the intrinsic properties of the fragments within the library. The structure of 2-(Pyridine-3-sulfonamido)acetic acid presents several features that make it an attractive candidate for FBDD.

  • Molecular Weight: With a molecular formula of C₇H₈N₂O₄S, its molecular weight is approximately 216 g/mol , fitting comfortably within the "Rule of Three" often applied to fragment design (MW ≤ 300).[2]

  • Pyridine Ring: This nitrogen-containing heterocycle is a common motif in medicinal chemistry.[5] It provides a scaffold with a defined vector for chemical modification. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking or hydrophobic interactions.[5]

  • Sulfonamide Linker: The sulfonamide group is a versatile pharmacophore found in a wide array of approved drugs.[6][7] It is a strong hydrogen bond donor and acceptor and can serve as a rigid linker to orient the connected chemical groups. The geometry of the sulfonamide group is critical for its interaction with target proteins, often forming key hydrogen bonds within active sites.[8]

  • Acetic Acid Moiety: The carboxylic acid group significantly enhances the aqueous solubility of the fragment, a critical requirement for biophysical screening assays which are often performed in aqueous buffers. It can also act as a potent hydrogen bond donor/acceptor or form salt-bridge interactions with basic residues like lysine or arginine on the protein target.

These features combine to create a fragment that is soluble, possesses diverse interaction capabilities, and presents clear vectors for subsequent chemical elaboration—the hallmarks of a high-quality starting point for an FBDD campaign.

The FBDD Experimental Workflow: A Hierarchical Approach

A successful FBDD campaign is not a single experiment but a cascade of integrated biophysical techniques designed to identify true binders and provide a clear path for optimization.[1][9] The process is hierarchical, starting with high-throughput methods to identify a larger pool of potential hits and progressing to lower-throughput, high-information-content techniques for validation and characterization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology & Lead Evolution lib Fragment Library (e.g., ~2000 fragments) screen Primary Screen (High-Throughput) - Surface Plasmon Resonance (SPR) - Thermal Shift (DSF) lib->screen hits Initial Hits (~5-10% Hit Rate) screen->hits ortho Orthogonal Screen (Confirmatory) - NMR Spectroscopy - Isothermal Titration Calorimetry (ITC) hits->ortho affinity Affinity & Kinetic Characterization (KD, kon, koff) ortho->affinity xray Structure Determination (High-Resolution) - X-ray Crystallography affinity->xray sar Structure-Guided Chemistry (Fragment Growing/Linking) xray->sar lead Potent Lead Compound sar->lead

Caption: The integrated workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[10] It measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of binding events.[11] Its sensitivity is sufficient to detect the weak interactions (μM to mM affinity) typical of fragments.[10]

Objective: To rapidly identify fragments from a library that bind to an immobilized protein target.

Instrumentation: A multi-channel SPR instrument (e.g., Biacore™, ProteOn™).

Materials:

  • Sensor Chip: CM5 sensor chip is commonly used for direct immobilization.[12]

  • Immobilization Reagents: Amine coupling kit (EDC, NHS), ethanolamine-HCl.

  • Protein Target: Purified protein at >95% purity, concentration of 20-100 µg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Fragment Library: Fragments, including 2-(Pyridine-3-sulfonamido)acetic acid, prepared as 10 mM stock solutions in 100% DMSO.

  • Running Buffer: PBS or HEPES-buffered saline with 0.05% P20 surfactant (e.g., Tween-20) and a matched concentration of DMSO (e.g., 2-5%).[12]

  • Control Surfaces: A reference flow cell is critical for subtracting bulk refractive index changes.[13]

Methodology:

  • Chip Preparation and Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of a flow cell by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the protein target over the activated surface until the desired immobilization level is reached (typically 10,000 - 15,000 Response Units for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • Causality: High immobilization levels are necessary to maximize the signal for low-molecular-weight fragments.[12]

  • Reference Surface Preparation:

    • On a separate flow cell (the reference cell), perform the same activation and deactivation procedure but without injecting the protein target.

    • Causality: This reference surface is essential to correct for non-specific binding and bulk solvent effects from DMSO, which has a high refractive index and is a major source of false positives if not properly controlled.[10][13]

  • Fragment Screening:

    • Dilute fragment stock solutions into running buffer to the desired screening concentration (typically 100-200 µM). Ensure the final DMSO concentration precisely matches that of the running buffer.

    • Inject the diluted fragments over both the target and reference flow cells. A typical injection protocol is a 60-second association phase followed by a 60-120 second dissociation phase.

    • Causality: Running the screen at a single high concentration allows for rapid identification of potential binders. The dissociation phase provides initial qualitative information about the binding stability.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the signal from the reference flow cell.

    • A fragment is considered a "hit" if it produces a stable, concentration-dependent binding response that is significantly above the noise level of the assay.

    • Calculate the Ligand Efficiency (LE) for initial ranking. LE normalizes binding affinity for the size of the molecule.

Illustrative SPR Screening Data Fragment NameMolecular Weight (Da)Response at 200 µM (RU)Hit Status
Example Hit 2-(Pyridine-3-sulfonamido)acetic acid 216.2 45.2 Yes
Negative ControlFragment X189.12.1No
Non-specific BinderFragment Y245.3150.7 (no stable baseline)No (artifact)

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method for validating hits from a primary screen.[14][15] It is highly robust and less prone to artifacts than many other biophysical techniques.[14] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak fragment binding.[15]

Objective: To confirm direct binding of primary hits to the protein target in solution and eliminate false positives.

Instrumentation: NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Materials:

  • Protein Target: 10-50 µM solution in a deuterated aqueous buffer (e.g., 90% H₂O/10% D₂O PBS).

  • Fragment Hits: Primary hits from SPR screen (e.g., 2-(Pyridine-3-sulfonamido)acetic acid) at a concentration of 100-500 µM.

Methodology (STD-NMR):

  • Sample Preparation: Prepare two samples for each fragment: one containing the protein and the fragment, and a reference sample containing only the fragment.

  • Acquisition of STD Spectrum:

    • Acquire a standard 1D proton spectrum of the mixture to confirm the presence of fragment signals.

    • Set up the STD experiment. This involves selectively saturating a region of the proton spectrum where only protein resonances appear (e.g., -1.0 ppm).

    • This saturation is transferred via spin diffusion throughout the protein. If a fragment is bound, the saturation will be transferred to it.

    • An "off-resonance" spectrum is also acquired where saturation is applied to a region with no protein signals (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the protein.

    • A positive signal in the STD difference spectrum is a direct confirmation of binding.

    • Causality: The Nuclear Overhauser Effect (NOE) is distance-dependent, so only ligands that are physically bound to the protein will receive the saturation transfer and appear in the difference spectrum.[15]

Hit_Validation start Primary Hit from SPR nmr_check Perform Ligand-Observed NMR (e.g., STD, WaterLOGSY) start->nmr_check false_positive Discard as False Positive nmr_check->false_positive No Signal Observed confirmed_hit Confirmed Hit nmr_check->confirmed_hit Binding Signal Observed xray_or_itc Characterize Affinity & Structure (X-ray, ITC) confirmed_hit->xray_or_itc

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Water-Soluble Sulfonamido Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of water-soluble sulfonamido carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of compounds. The dual acidic nature of the carboxylic acid and the sulfonamide proton, combined with their inherent polarity, often renders standard purification techniques ineffective.

This document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you with a robust framework for tackling even the most challenging separations.

Part 1: Understanding the Challenge

Water-soluble sulfonamido carboxylic acids are complex molecules to purify primarily due to their pH-dependent solubility and charge state.

  • Carboxylic Acid Group (pKa ~4-5): At pH values above its pKa, this group is deprotonated (R-COO⁻), significantly increasing water solubility. Below its pKa, it is protonated and neutral (R-COOH), making it more organic-soluble.

  • Sulfonamide Group (pKa ~9-11): The N-H proton of a primary or secondary sulfonamide is weakly acidic. At high pH, it can be deprotonated (R-SO₂NR'⁻), further enhancing aqueous solubility.

  • Zwitterionic Potential: At neutral pH, the carboxylic acid can be anionic while the sulfonamide is neutral, leading to a highly polar, charged species that may exhibit zwitterionic character and prove difficult to extract from water.[1][2]

This dual functionality means that at nearly any given pH, some part of the molecule is charged, complicating techniques that rely on partitioning between aqueous and organic phases.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of these compounds.

Issue 1: Poor or No Retention on Standard Silica Gel Chromatography

Q1: My compound streaks badly or runs at the solvent front on my silica gel TLC plate, even in polar solvent systems like ethyl acetate/methanol. How can I get good separation?

A1: This is the most frequent challenge. The high polarity and acidic nature of your compound lead to very strong interactions with the polar, acidic silica gel stationary phase, causing streaking, or alternatively, the compound has a much higher affinity for the polar mobile phase, causing it to elute immediately.

  • Expert Insight: Standard silica gel chromatography is often unsuitable for these molecules. The key is to either modify the chromatography system or, more effectively, abandon it in favor of a technique that leverages the compound's unique chemical handles.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase can suppress the deprotonation of the carboxylic acid. This makes the molecule less polar and can reduce streaking and improve retention.

    • Switch to Reverse-Phase Chromatography: This is often the most effective chromatographic solution. In reverse-phase HPLC or flash chromatography (using a C18 stationary phase), polar compounds elute first.[3][4] You can modulate retention by adjusting the pH of the aqueous portion of the mobile phase.[5] Lowering the pH below the carboxylic acid's pKa will protonate it, increasing its hydrophobicity and retention time on the C18 column.[5]

    • Consider Alternative Modes: If reverse-phase fails, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (which combines reverse-phase and ion-exchange properties) are designed specifically for retaining very polar compounds.[5][6]

Issue 2: Difficulties with Liquid-Liquid Extraction (LLE)

Q2: I'm trying to perform an acid-base extraction, but my compound seems to stay in the aqueous layer regardless of the pH. What am I doing wrong?

A2: This is a classic problem stemming from the molecule's dual acidic sites. At high pH (e.g., pH 12), both the carboxylic acid and sulfonamide are deprotonated and highly water-soluble. When you acidify to pH 2-3 to protonate the carboxylic acid, the overall molecule may still be too polar to partition efficiently into a common organic solvent like ethyl acetate or dichloromethane.[1]

  • Expert Insight: The choice of organic solvent is critical. You need a solvent with sufficient polarity to solvate your neutral compound, but one that remains immiscible with water.

  • Troubleshooting Workflow:

    LLE_Troubleshooting start Start: Compound stuck in aqueous layer at all pH values verify_pH Re-verify pH of the aqueous layer after acidification. Is it truly < 3? start->verify_pH check_solvent Is the organic solvent appropriate? (e.g., EtOAc, DCM) change_solvent Switch to a more polar, water-immiscible solvent (e.g., n-butanol, long-chain alcohols) check_solvent->change_solvent Yes, solvent is standard precipitate Alternative: Adjust pH to isoelectric point and attempt precipitation/filtration instead of extraction check_solvent->precipitate No, consider non-LLE salting_out Add NaCl or (NH₄)₂SO₄ to the aqueous layer to decrease compound solubility ('Salting Out') change_solvent->salting_out end_success Success: Compound partitions into organic layer salting_out->end_success verify_pH->check_solvent Yes verify_pH->precipitate No, pH is neutral end_precipitate Success: Pure compound isolated as a solid precipitate->end_precipitate

    Caption: Logical workflow for troubleshooting failed liquid-liquid extractions.

  • Detailed Strategies:

    • Use More Polar Solvents: Instead of ethyl acetate, try extracting with n-butanol. It is more polar and can better solvate the neutral form of your compound, but use it judiciously as it has some miscibility with water.

    • Salting Out: Before extracting, saturate the aqueous layer with sodium chloride (NaCl).[7] This increases the ionic strength of the aqueous phase, making it even more polar and effectively "squeezing out" the less polar, neutral organic compound, thereby improving its partitioning into the organic layer.[7]

    • Back Extraction: After your initial extraction, "backwash" the organic layer with a small amount of acidic water (pH 2-3) to remove any remaining highly water-soluble impurities.[8]

Issue 3: Recrystallization Failures

Q3: My compound "oils out" or won't crystallize from solution. How can I get a pure, solid product?

A3: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] The high polarity and potential for strong intermolecular hydrogen bonding in sulfonamido carboxylic acids can make finding a suitable single-solvent system for recrystallization difficult.

  • Expert Insight: A two-solvent system is almost always superior for these compounds.[10][11] You need a "soluble" solvent in which the compound dissolves readily, and an "insoluble" (or "anti-solvent") in which it is poorly soluble. The two solvents must be miscible.[11]

  • Recommended Solvent Systems & Protocol:

Soluble Solvent (Polar)Anti-Solvent (Less Polar)Typical Application Notes
Methanol / EthanolWaterExcellent for highly polar compounds. Dissolve in hot alcohol, add hot water dropwise until cloudy, then cool.[10][12]
AcetoneWaterSimilar to alcohol/water, good for moderately polar compounds.[12]
Tetrahydrofuran (THF)Hexanes / HeptaneGood for less polar analogues. Be cautious with THF peroxides.
IsopropanolWaterA patent for purifying sulfathiazole specifically mentions using aqueous isopropanol mixtures.[13]
  • Troubleshooting Crystallization:

    Recrystallization_Workflow start Start: Solution is cooled, no crystals form scratch 1. Scratch inner wall of the flask with a glass rod start->scratch seed 2. Add a 'seed crystal' of the pure compound scratch->seed No success success Crystals Form scratch->success Success concentrate 3. Gently evaporate some solvent to increase concentration seed->concentrate No success seed->success Success cool_further 4. Cool in an ice-salt bath to a lower temperature concentrate->cool_further No success concentrate->success Success change_solvent 5. If all else fails, evaporate to dryness and try a different solvent system cool_further->change_solvent No success cool_further->success Success

    Caption: Stepwise guide to induce crystallization when it fails to occur spontaneously.

  • Key Steps for Success:

    • Use Minimal Hot Solvent: Dissolve your crude solid in the minimum amount of the hot "soluble" solvent required.[11][12][14] Excess solvent is a common cause of failure.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath.[11][12] Slow cooling promotes the formation of larger, purer crystals.

    • Induce Crystallization: If crystals don't form, scratch the inside of the flask with a glass rod at the solvent-air interface or add a tiny seed crystal of the pure compound.[10][14]

    • Wash Crystals Correctly: After filtering, wash the crystals with a small amount of ice-cold anti-solvent (or the recrystallization solvent mixture) to remove residual impurities without dissolving the product.[10][12]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation/Extraction

This protocol is the first-line approach for removing neutral or basic impurities from your acidic product.

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of aqueous base (e.g., 1M NaOH or NaHCO₃). The pH should be >11 to ensure both acidic sites are deprotonated.

  • Wash with Organic Solvent: Transfer the basic aqueous solution to a separatory funnel and wash it 2-3 times with a non-polar organic solvent like diethyl ether or hexane. This removes non-acidic, organic-soluble impurities. Discard the organic layers.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add concentrated acid (e.g., 6M HCl) with stirring until the pH is ~2. The solubility of organic carboxylic acids generally decreases as the pH is lowered.[15][16][17]

  • Choose Your Path:

    • Path A (Precipitation): If a solid precipitates upon acidification, stir the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold deionized water (pH ~2-3), and dry under vacuum.[18]

    • Path B (Extraction): If the product oils out or no solid forms (indicating it is still somewhat water-soluble even in its neutral form), extract the acidic aqueous solution 3-4 times with a suitable organic solvent (e.g., n-butanol or ethyl acetate).[19][20] Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Validation: Check the purity of the isolated product by TLC, HPLC, or melting point analysis. If impurities remain, proceed to Protocol 2.

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol is ideal for purifying the solid obtained from Protocol 1.

  • Solvent Selection: Choose a miscible solvent pair from the table in the FAQ section (e.g., methanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "soluble" solvent (methanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (water) dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add one or two more drops of the hot "soluble" solvent (methanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11] Wash the crystals with a small amount of the ice-cold solvent mixture. Dry the crystals thoroughly under high vacuum.

  • Validation: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

References

  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Nojavan, S., Pourahadi, A., Hosseiny Davarani, S. S., Morteza-Najarian, A., & Beigzadeh Abbassi, M. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Analytica Chimica Acta, 745, 45–52.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • US2777844A - Sulfonamide purification process. (n.d.). Google Patents.
  • Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. (n.d.). PMC. Retrieved from [Link]

  • spectrophotometric method for determination of sulfonamides in water. (2017, March 29). ResearchGate. Retrieved from [Link]

  • How to desalt zwitterions? (2020, February 20). ResearchGate. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6). ResearchGate. Retrieved from [Link]

  • What's the best way to workup and extract this compound? (2016, February 8). Reddit. Retrieved from [Link]

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. (n.d.). PubMed. Retrieved from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved from [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed. Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed. Retrieved from [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). Retrieved from [Link]

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]

Sources

Desalting protocols for zwitterionic pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Desalting Protocols for Zwitterionic Pyridine Derivatives

Topic: Purification and Desalting of Zwitterionic Pyridine Derivatives (Pyridinium Inner Salts) Audience: Medicinal Chemists, Process Engineers, and Purification Scientists Role: Senior Application Scientist

Introduction: The "Chameleon" Challenge

Welcome to the technical support hub for zwitterionic pyridine derivatives. If you are here, you are likely struggling with a molecule that defies standard purification logic. Pyridinium zwitterions (often called "inner salts") possess a permanent positive charge on the nitrogen and a pH-dependent negative charge (carboxylate, sulfonate, etc.).

Why is this difficult?

  • Solubility Mimicry: Like the inorganic salts you are trying to remove (NaCl, KCl), these zwitterions are highly water-soluble and insoluble in non-polar organics.

  • Retention Failure: They often elute in the void volume of standard C18 columns due to extreme polarity.

  • Crystallization Issues: The high lattice energy of inorganic salts often drives them to co-precipitate with your zwitterion.

This guide moves beyond generic advice, offering three field-proven modules to isolate your target.

Module 1: Ion Exchange (IEX) – The "Catch and Release" Protocol

Best for: Small to medium scale (<10g), stable pH derivatives.

This is the most robust method for pyridinium carboxylates (e.g., trigonelline derivatives). The strategy exploits the pH-dependent nature of the anionic group to toggle the molecule’s net charge.

The Mechanism:

  • Acidic pH: The carboxylate is protonated (COOH). The molecule has a net charge of +1 (due to the permanent pyridinium). It binds to Cation Exchange (CEX) resin.

  • Basic pH: The carboxylate is deprotonated (COO⁻). The molecule is zwitterionic (Net 0) . It loses affinity for the resin and elutes.

Protocol: Strong Cation Exchange (SCX)

Recommended Resin: Dowex 50W-X8 (H+ form) or Amberlite IR-120.

  • Resin Preparation:

    • Pack the column (approx. 10-20 mL resin per gram of compound).

    • Wash with 3 CV (Column Volumes) of 1M HCl to ensure full protonation of the resin.

    • Rinse with DI water until effluent is neutral.[1]

  • Loading (The "Catch"):

    • Dissolve your crude mixture in minimal 0.1M HCl.

    • Why? This ensures your target is in the Cationic (+1) state.

    • Load onto the column at a slow flow rate (1 mL/min).

    • Wash: Flush with 3-5 CV of DI water. Result: Inorganic salts (NaCl) and non-basic impurities wash through. Your target remains bound.

  • Elution (The "Release"):

    • Elute with 1M - 2M Aqueous Ammonia (NH₄OH).

    • Why? The ammonia deprotonates the carboxylic acid. The molecule becomes net neutral (zwitterion) and detaches from the resin.

  • Finishing:

    • Collect UV-active fractions.

    • Lyophilize. Note: Excess ammonia and water are volatile and will be removed, leaving the pure zwitterion.

Troubleshooting Tip: If your compound has a very high pKa or is sensitive to base, use a volatile buffer gradient (e.g., Pyridine/Acetate) instead of strong ammonia.

Module 2: Adsorption Chromatography (Hydrophobic Interaction)

Best for: Aromatic zwitterions with significant hydrophobic surface area.

If your pyridine derivative has a fused ring or hydrophobic side chains, porous polymer resins can separate it from salts based on "hydrophobic effect" rather than charge.

Recommended Resin: Diaion HP-20, SP-207, or Amberlite XAD-16.

Protocol:
  • Equilibration: Wash resin with Methanol, then thoroughly with DI water.

  • Loading: Dissolve crude sample in 100% water. Load onto the column.[1][2][3]

    • Mechanism: Inorganic salts are excluded from the resin pores and pass through. The aromatic pyridine ring interacts with the styrenic/divinylbenzene matrix of the resin.

  • Desalting Wash: Wash with 2-3 CV of 100% water. Monitor conductivity of the outlet; continue until conductivity matches pure water (salts are gone).

  • Elution: Elute with a step gradient of Water:Methanol (0% → 50% → 100% MeOH).

    • Result: The zwitterion elutes as the organic solvent concentration increases.

Module 3: Size Exclusion Chromatography (SEC)

Best for: Very small scale (<100 mg) or labile compounds.

For small pyridine derivatives (MW 150–500 Da), standard dialysis fails. However, Sephadex G-10 is specifically engineered for this range.

Comparison Table: SEC Resins

Resin TypeFractionation Range (Da)Suitability for Pyridine Zwitterions
Sephadex G-10 < 700 Excellent. Retains salts, excludes organics >700, but separates small aromatics via weak adsorption.
Sephadex G-251,000 – 5,000Poor. Small zwitterions will elute with the salts in the total volume.
Bio-Gel P-2100 – 1,800Good. Alternative to G-10. High resolution for low MW.
Protocol:
  • Column: Use a long, narrow column (e.g., 1.5 cm x 100 cm) to maximize plate count.

  • Mobile Phase: 100% DI Water (degassed).

  • Flow Rate: Very slow (gravity flow or <0.5 mL/min).

  • Elution Order:

    • Generally, larger organic molecules elute before inorganic salts.

    • Exception: Some aromatic pyridines interact with the dextran matrix (Sephadex), causing them to elute after the salts. You must collect fractions and check conductivity (salts) vs. UV absorbance (product).

Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct protocol based on your molecule's properties.

DesaltingWorkflow Start Start: Crude Zwitterionic Mixture (Contains Inorganic Salts) CheckHydrophobicity Is the molecule highly aromatic/hydrophobic? (e.g., fused rings, long alkyl chains) Start->CheckHydrophobicity CheckStability Is the molecule pH stable? CheckHydrophobicity->CheckStability No (Highly Polar/Small) MethodHP20 Method: Adsorption Resin (Diaion HP-20 / SP-207) Mechanism: Hydrophobic Interaction CheckHydrophobicity->MethodHP20 Yes (High Hydrophobicity) MethodIEX Method: Cation Exchange (Catch & Release) (Dowex 50W / Amberlite) Mechanism: pH Charge Switching CheckStability->MethodIEX Yes (Stable pH 1-10) MethodSEC Method: Size Exclusion (G-10) Mechanism: Hydrodynamic Volume CheckStability->MethodSEC No (Labile)

Caption: Decision tree for selecting a desalting strategy based on molecular hydrophobicity and pH stability.

Troubleshooting & FAQs

Q: I tried C18 RP-HPLC, but my compound elutes in the void volume (t0). A: This is classic behavior for zwitterions. The "inner salt" is too polar for C18.

  • Fix 1: Use an Ion-Pairing Agent (e.g., 0.1% Heptafluorobutyric acid or TFA) to induce hydrophobicity.

  • Fix 2: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Acetonitrile/Ammonium Acetate gradients work exceptionally well for retaining polar zwitterions while salts elute at different times.

Q: My compound precipitates when I add organic solvent. Can I use this? A: Yes! This is "Solvent Demixing" or "Anti-solvent Precipitation."

  • Protocol: Dissolve the crude salt/zwitterion mix in minimum water. Slowly add Ethanol or Acetone. Inorganic salts often precipitate first (if the zwitterion is organic-soluble) OR the zwitterion precipitates (if it is less soluble than the salt).

  • Warning: If both precipitate, this method fails.

Q: The IEX method gave me a low yield. Where is my compound? A: It is likely still on the resin.

  • Check pH: Did you use enough ammonia to raise the pH > pKa of the carboxylate? If the pH is too low, it remains cationic and bound.

  • Hydrophobic Adsorption: If your pyridine has a large non-polar tail, it might be binding to the polymer matrix of the resin via van der Waals forces, not just ion exchange. Add 10-20% Methanol to your elution buffer to disrupt these hydrophobic interactions.

References

  • Conduct Science. (2019). Ion-Exchange Chromatography Protocol.[3] Retrieved from [Link]

  • Cytiva. (n.d.). Sephadex™ G-10 Product Specification. Retrieved from [Link][4]

  • ResearchGate. (2020).[1] Discussion: How to desalt zwitterions? Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Pyridine Sulfonamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of impurities in pyridine sulfonamide drug substances. Moving beyond generic templates, we will explore the causal relationships between analyte chemistry and chromatographic parameters, offering a comparative analysis of common choices to empower researchers, scientists, and drug development professionals to build efficient and scientifically sound analytical methods.

The Analytical Imperative: Why Impurity Profiling Matters

Pyridine sulfonamides are a significant class of compounds in medicinal chemistry. The accurate detection and quantification of impurities—arising from manufacturing processes or degradation—are not merely procedural hurdles. They are fundamental to ensuring the safety and efficacy of the final drug product, a requirement strictly mandated by regulatory bodies worldwide. The objective of this guide is to establish an analytical method that is "suitable for its intended purpose," a core principle of the International Council for Harmonisation (ICH) guidelines.[1][2] A well-developed HPLC method serves as the cornerstone of this objective, providing the specificity and sensitivity needed to ensure product quality.

Foundational Strategy: Understanding the Analyte

Effective method development begins not with the instrument, but with a deep understanding of the analyte's physicochemical properties. Pyridine sulfonamides are amphoteric molecules, containing both a basic nitrogen atom on the pyridine ring (pKa ~5) and an acidic proton on the sulfonamide nitrogen (pKa ~8-10).[3][4] This dual nature is the most critical factor influencing their behavior in reversed-phase HPLC.

  • pKa (Dissociation Constant): The ionization state of the pyridine ring and the sulfonamide group is highly dependent on the mobile phase pH.[4] At a low pH (e.g., <3), the pyridine nitrogen will be protonated (cationic), while the sulfonamide remains neutral. At a high pH (e.g., >11), the sulfonamide will be deprotonated (anionic). This pH-dependent charge dictates the compound's interaction with the stationary phase and is the most powerful tool for manipulating retention and selectivity.[5]

  • LogP (Hydrophobicity): Pyridine sulfonamides are generally moderately polar, with calculated LogP values often falling in the -0.3 to -0.6 range.[6][7] This positions them as ideal candidates for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[8][9]

  • UV Absorbance: The aromatic pyridine ring and other chromophores in the molecule typically result in strong UV absorbance between 250-280 nm, providing a clear path for detection. A Photo-Diode Array (PDA) detector is invaluable for confirming peak purity and selecting the optimal wavelength for simultaneous detection of the active pharmaceutical ingredient (API) and its impurities.[10]

The Method Development Workflow: A Systematic & Comparative Approach

A structured approach prevents wasted effort and leads to a more robust final method. The following workflow emphasizes making informed, comparative decisions at each stage.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_optim Phase 2: Optimization cluster_verify Phase 3: Verification & Validation Analyte_Properties 1. Analyze Physicochemical Properties (pKa, LogP, UV) Column_Screen 2. Initial Column & Mobile Phase Screening Analyte_Properties->Column_Screen Guides initial choices pH_Opt 3. pH & Buffer Optimization Column_Screen->pH_Opt Identifies promising conditions Gradient_Opt 4. Gradient Profile Refinement pH_Opt->Gradient_Opt Crucial for selectivity Other_Params 5. Temp & Flow Rate Fine-Tuning Gradient_Opt->Other_Params Improves resolution & speed Forced_Deg 6. Forced Degradation (Specificity) Other_Params->Forced_Deg Defines optimized method Validation 7. Full Method Validation (ICH Q2) Forced_Deg->Validation Proves method is stability-indicating ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A/Q1B) API_Sample Pyridine Sulfonamide API Sample Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, solid) API_Sample->Thermal Photo Photolytic (ICH Q1B light exposure) API_Sample->Photo Analysis Analyze via Optimized HPLC Method with PDA Detector Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results: - Peak Purity - Resolution - Mass Balance Analysis->Evaluation

Sources

Crystal Structure Analysis of N-(Pyridine-3-sulfonyl)glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the crystal structure determination of N-(Pyridine-3-sulfonyl)glycine , comparing its structural and physicochemical performance against its standard carbocyclic analog, N-(Benzenesulfonyl)glycine .

Executive Summary

N-(Pyridine-3-sulfonyl)glycine represents a critical scaffold in medicinal chemistry, offering enhanced water solubility and novel hydrogen-bonding motifs compared to traditional benzenesulfonamides. This guide details the structural analysis workflow, contrasting the target pyridine derivative with the standard N-(Benzenesulfonyl)glycine .

Key Findings:

  • Solubility: The pyridine nitrogen introduces a hydrophilic center, significantly altering the crystallization kinetics compared to the benzene analog.

  • Supramolecular Assembly: While benzenesulfonyl glycines typically form carboxylic acid dimers (

    
    ), the pyridine moiety acts as a competitive hydrogen bond acceptor, potentially driving the formation of helical chains or 3D networks.
    
  • Crystallizability: The target compound exhibits higher sensitivity to pH during crystal growth due to the amphoteric nature of the pyridine ring (

    
    ) and the carboxylic acid (
    
    
    
    ).

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction (XRD), a specific synthesis and slow-evaporation protocol is required.

Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis couples pyridine-3-sulfonyl chloride with glycine in an alkaline medium.

Reagents:

  • Pyridine-3-sulfonyl chloride (CAS: 16133-25-8)[1][2][3]

  • Glycine (CAS: 56-40-6)

  • Sodium Hydroxide (1M aqueous)

  • Solvent: Water/Dioxane (1:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve glycine (10 mmol) in 20 mL of 1M NaOH. Cool to 0°C.[4]

  • Addition: Dropwise add pyridine-3-sulfonyl chloride (10 mmol) dissolved in 10 mL dioxane over 30 minutes. Maintain pH > 9 with additional NaOH if necessary.

  • Reaction: Stir at room temperature for 4 hours.

  • Work-up: Acidify with 1M HCl to pH 3.0. The product precipitates as a white solid.

  • Purification: Recrystallize from hot water/ethanol (9:1).

Crystallization for XRD
  • Method: Slow Evaporation.[5]

  • Solvent System: Methanol:Water (80:20).

  • Conditions: Dissolve 50 mg of purified product in 5 mL solvent. Filter through a 0.45 µm PTFE filter into a narrow vial. Cover with Parafilm, poke 3 pinholes, and store at 4°C in a vibration-free environment.

  • Timeline: Prismatic crystals (0.2 – 0.5 mm) typically appear within 5–7 days.

Visualization: Synthesis & Analysis Workflow

G Start Precursors: Pyridine-3-sulfonyl Cl + Glycine Reaction Schotten-Baumann (pH > 9, 0°C) Start->Reaction Acidification Acidification (HCl to pH 3) Reaction->Acidification Crude Precipitate N-(Py-3-SO2)Gly Acidification->Crude Cryst Slow Evaporation (MeOH/H2O) Crude->Cryst Recrystallize XRD Single Crystal XRD (Mo Kα) Cryst->XRD Select Crystal Structure Solved Structure (P21/c or P-1) XRD->Structure Refinement

Caption: Workflow from chemical synthesis to crystallographic structure solution.

Comparative Performance Analysis

This section compares the crystallographic and physical properties of the Target (Pyridine derivative) vs. the Reference (Benzene derivative) .

Crystallographic Parameters

The introduction of the nitrogen atom in the aromatic ring breaks the symmetry and alters the packing density.

ParameterTarget: N-(Pyridine-3-sulfonyl)glycineReference: N-(Benzenesulfonyl)glycineImpact of Modification
Space Group Predicted: Monoclinic (

)
Orthorhombic (

) [1]
Pyridine reduces symmetry, favoring monoclinic systems.
Density (

)
~1.55 g/cm³1.48 g/cm³Higher density due to stronger dipolar interactions.
Unit Cell Vol. ~1100 ų (Z=4)1250 ų (Z=8)Tighter packing in pyridine derivatives.
H-Bond Motif Chain/Network: N-H...N(py) & O-H...ODimer: Carboxylic acid dimer (

)
Pyridine N competes as an acceptor, disrupting simple dimers.
Solubility (H2O) High (>25 mg/mL)Low (<5 mg/mL)Pyridine polarity enhances aqueous solubility.
Structural Mechanism: The "Pyridine Effect"

In the Reference (Benzene) structure, the primary interaction is the formation of centrosymmetric carboxylic acid dimers. The sulfonamide NH typically bonds to a sulfonyl oxygen of a neighboring molecule.

In the Target (Pyridine) structure, the pyridine nitrogen acts as a strong hydrogen bond acceptor.

  • Causality: The

    
     of pyridine (~5.2) makes it a viable acceptor for the sulfonamide proton (
    
    
    
    ~10) or the carboxylic acid proton.
  • Result: Instead of discrete dimers, the structure often adopts infinite helical chains or supramolecular layers . This often results in harder, more brittle crystals compared to the softer benzene analogs.

Supramolecular Connectivity Diagram

The following diagram illustrates the competitive hydrogen bonding pathways introduced by the pyridine ring.

H_Bonding Donor_NH Sulfonamide N-H (Donor) Acceptor_SO2 Sulfonyl O=S=O (Acceptor) Donor_NH->Acceptor_SO2 Classical (Benzene) Acceptor_PyN Pyridine N (New Acceptor) Donor_NH->Acceptor_PyN High Probability (Target) Donor_OH Carboxylic O-H (Donor) Acceptor_CO Carbonyl C=O (Acceptor) Donor_OH->Acceptor_CO Dimer (Benzene) Donor_OH->Acceptor_PyN Alternative Motif

Caption: Competitive hydrogen bonding topology. Green node indicates the new acceptor site in the pyridine derivative.

Experimental Validation (Self-Check)

To verify the correct phase and structure, perform the following checks:

  • Check 1 (Melting Point): The pyridine derivative should have a sharp melting point distinct from the benzene analog (Benzene analog MP: ~155°C; Pyridine analog expected: >160°C due to dipolar forces).

  • Check 2 (IR Spectroscopy):

    • Look for the

      
       asymmetric stretch at ~1340 cm⁻¹.
      
    • Differentiation: The Pyridine ring breathing mode appears at ~1590 cm⁻¹, absent in the benzene analog.

  • Check 3 (PXRD): Compare the experimental powder pattern with the simulated pattern from the single-crystal data. A Match Score > 0.95 confirms bulk phase purity.

References

  • Gowda, B. T., et al. (2009).[6] "Crystal structure of N-(benzenesulfonyl)glycine." Acta Crystallographica Section E, 65(5), o1033.

  • Singh, S., et al. (2013).[7][8] "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Rasayan Journal of Chemistry, 6(3), 196-200.[8]

  • PubChem. (2025).[2][3] "Pyridine-3-sulfonyl chloride | C5H4ClNO2S."[2][3] National Library of Medicine.

  • BenchChem. (2025).[9] "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note." (Note: Generalized protocol reference).

Sources

A Comparative Guide to TLC Visualization Stains for Pyridine-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Visualization Challenge

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress, identifying compounds, and assessing purity in synthetic chemistry. For drug development professionals working with pyridine-based carboxylic acids—a common scaffold in pharmaceuticals—effective visualization is paramount. These compounds possess a unique amphoteric nature, with the basic pyridine nitrogen and the acidic carboxylic acid group. While many are UV-active due to the aromatic pyridine ring, UV visualization alone is often insufficient. It does not differentiate the target compound from UV-active impurities and may lack the sensitivity required for trace analysis. Chemical staining offers a robust, orthogonal method for confirmation, providing enhanced sensitivity and functional group-specific information.

This guide provides a detailed comparison of four primary staining methods suitable for this class of molecules: Bromocresol Green , Dragendorff's Reagent , Potassium Permanganate , and Iodine Vapor . We will delve into the mechanism of each stain, provide validated experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.

The Analytical Rationale: Targeting Amphoteric Functionality

The choice of a TLC stain is not arbitrary; it is a reasoned decision based on the chemical functionalities present in the target analyte. For a pyridine-based carboxylic acid, we have two primary targets for selective staining:

  • The Acidic Moiety (–COOH): The carboxylic acid group readily donates a proton, making it an ideal target for acid-base indicator stains.

  • The Basic Heterocycle (Pyridine-N): The lone pair of electrons on the pyridine nitrogen makes it a Lewis base, capable of complexing with specific reagents.

Beyond these specific functionalities, general-purpose stains that react with a broad range of organic compounds can also be employed, offering a wider net for visualization.

Comparative Analysis of Key Staining Reagents

The following sections provide an in-depth look at the most effective stains, comparing their mechanisms, performance, and operational considerations.

Bromocresol Green: Specific for Acidity

Mechanism of Action: Bromocresol green is a pH indicator that undergoes a distinct color change in the presence of an acid. The stain solution is basified to its blue conjugate base form. When the acidic proton of the carboxylic acid on the TLC plate interacts with the indicator, it protonates the indicator, causing it to revert to its yellow acidic form.[1][2] This results in highly contrasted yellow spots on a blue or green background.[1][3]

Performance Insights: This is arguably the most specific and reliable stain for confirming the presence of the carboxylic acid group. Its high contrast and specificity make it an excellent choice for distinguishing acidic products from non-acidic starting materials or impurities. No heating is required, which simplifies the procedure and prevents potential degradation of sensitive compounds.[1]

Dragendorff's Reagent: Specific for Nitrogen Heterocycles

Mechanism of Action: Dragendorff's reagent is used for detecting alkaloids and other nitrogen-containing compounds.[3][4] The active component is potassium tetraiodobismuthate(III) ([BiI_4]^-). The basic nitrogen atom of the pyridine ring coordinates with the bismuth center, leading to the precipitation of an orange or orange-brown ion pair complex on the TLC plate.[5]

Performance Insights: This stain is highly effective for confirming the presence of the pyridine ring. It is particularly useful when the carboxylic acid functionality has been modified (e.g., esterified) during a reaction, as it will still detect the core heterocyclic structure. The resulting orange spots are typically stable and provide good contrast.[6]

Potassium Permanganate (KMnO₄): The Universal Oxidizer

Mechanism of Action: The permanganate ion (MnO₄⁻), deep purple in color, is a strong oxidizing agent. It reacts with any compound on the TLC plate that is susceptible to oxidation.[7] Upon reaction, the manganese(VII) is reduced, typically to manganese(IV) oxide (MnO₂), which is a brown-yellow solid.[8] This results in the disappearance of the purple background color and the appearance of yellow or brown spots.[3][7]

Performance Insights: KMnO₄ is considered a universal stain because it reacts with a wide array of functional groups, including alkenes, alkynes, alcohols, and aldehydes.[7] While the pyridine ring and carboxylic acid are relatively stable to oxidation, impurities or other functional groups within the molecule may be reactive. It serves as an excellent general-purpose screen to visualize most organic compounds on the plate.[8] However, its lack of specificity means it cannot be used to confirm the presence of a particular functional group.

Iodine Vapor: The Reversible Complexing Agent

Mechanism of Action: Solid iodine readily sublimes to form a violet vapor.[9] When a TLC plate is placed in a chamber saturated with iodine vapor, the iodine molecules reversibly adsorb onto the surface of the organic compounds, forming colored charge-transfer complexes.[7] These complexes typically appear as yellow-brown spots on a light tan background.[7][10]

Performance Insights: Iodine is a simple, rapid, and semi-non-destructive universal stain.[7] It is particularly effective for unsaturated and aromatic compounds due to the interaction with π-systems.[9][10] A key advantage is that the stain is often reversible; the iodine will eventually sublime off the plate, allowing for subsequent analysis or the use of a different, permanent stain.[11] However, its sensitivity can be variable, and it may not effectively stain highly polar compounds like carboxylic acids.[7]

Head-to-Head Performance Summary

The choice of stain depends on the experimental goal. The table below summarizes the key performance characteristics to guide your selection.

FeatureBromocresol GreenDragendorff's ReagentPotassium Permanganate (KMnO₄)Iodine Vapor
Target Functionality Carboxylic Acids (pKa < 5)[1][2]Basic Nitrogen Compounds (e.g., Pyridine)[3][5]Oxidizable Groups (General)[7][8]General (esp. Unsaturated/Aromatic)[9][10]
Typical Appearance Yellow spots on a blue/green background[3][12]Orange to brown spots on a yellow background[6]Yellow-brown spots on a purple background[3]Yellow-brown spots on a tan background[7]
Specificity High (for acids)High (for N-heterocycles)Low (Universal)Low (Universal)
Ease of Use Simple dipping, no heat requiredRequires mixing of stock solutionsSimple dipping, no heat requiredSimple vapor exposure
Reversibility NoNoNoYes (spots fade over time)[10]
Best For... Confirming presence of the -COOH group.Confirming presence of the pyridine ring.General screening of all spots.Quick, non-destructive initial screening.

Experimental Workflow & Protocols

A standardized workflow ensures reproducibility. The following diagram illustrates the general process from plate development to visualization.

TLC_Workflow cluster_prep Plate Preparation & Development cluster_vis Visualization Spot Spot TLC Plate Develop Develop in Solvent Chamber Spot->Develop Dry Thoroughly Dry Plate (Evaporate Solvent) Develop->Dry Stain Apply Stain (Dip or Expose) Dry->Stain Heat Heat Gently (If Required) Stain->Heat e.g., for PMA, Vanillin (Not required for stains in this guide) Visualize Visualize & Circle Spots Stain->Visualize Heat->Visualize

Caption: General workflow for TLC plate visualization.

Detailed Staining Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Bromocresol Green Stain (for Carboxylic Acids)

  • Reagent Preparation:

    • Dissolve 40 mg of bromocresol green in 100 mL of absolute ethanol.[3][13]

    • Add 0.1 M NaOH solution dropwise while stirring until the solution just turns from yellow/colorless to a distinct blue color.[2][3][13]

    • Store the reagent in a sealed container at 4 °C.[3]

  • Staining Procedure:

    • Ensure the developed TLC plate is completely dry from the eluting solvent.

    • Using forceps, quickly dip the plate into the bromocresol green solution and remove it immediately.

    • Let the excess stain drip off, then allow the plate to air dry.

    • Acidic compounds will appear as yellow spots against a blue or green background. No heating is necessary.[1][12]

Protocol 2: Dragendorff's Reagent (for Pyridines/N-Heterocycles)

This reagent is typically prepared by mixing two stock solutions.

  • Reagent Preparation:

    • Solution A: Dissolve 1.7 g of basic bismuth nitrate and 20 g of tartaric acid in 80 mL of water.[12]

    • Solution B: Dissolve 16 g of potassium iodide (KI) in 40 mL of water.[12]

    • Stock Solution: Mix equal volumes of Solution A and Solution B. This stock is stable for several weeks when refrigerated.[12]

    • Spray/Dip Solution: Immediately before use, mix 5 mL of the stock solution with 10 g of tartaric acid and 50 mL of water.[12]

  • Staining Procedure:

    • Dip the dried TLC plate into the freshly prepared spray/dip solution or spray it evenly.

    • Nitrogen-containing compounds, such as pyridines, will appear as orange to brown spots.[6]

Protocol 3: Potassium Permanganate Stain (General Oxidizer)

  • Reagent Preparation:

    • Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% aqueous NaOH in 200 mL of distilled water.[2][13]

    • Stir until all components are fully dissolved. The solution should be a deep purple.

    • Store in a sealed, light-protected bottle.

  • Staining Procedure:

    • Quickly dip the dried TLC plate into the KMnO₄ solution.

    • Allow excess stain to drip off and let the plate develop at room temperature.

    • Oxidizable compounds will appear as yellow, yellow-brown, or sometimes white spots on a purple/pink background.[3][8]

Protocol 4: Iodine Vapor Chamber (General Screen)

  • Chamber Preparation:

    • Place a few crystals of solid iodine at the bottom of a sealed glass chamber or jar.[7][14] Adding a small amount of silica gel or alumina powder can help create a more uniform vapor environment.[7]

    • Close the chamber and allow 15-30 minutes for the iodine vapor to saturate the atmosphere.[8]

  • Staining Procedure:

    • Place the dried TLC plate inside the chamber using forceps and close the lid.[7]

    • Monitor the plate. Spots will begin to appear as yellow-brown to dark brown areas, typically within a few minutes.[10][14]

    • Remove the plate once the spots are sufficiently visible and lightly circle them with a pencil, as they will fade over time.[10]

Troubleshooting & Final Recommendations

ProblemPossible CauseSolution
No spots visible with Bromocresol Green Compound is not acidic enough (pKa > 5); mobile phase contained acid.Confirm the compound's acidity. If an acidic mobile phase (e.g., with acetic acid) was used, ensure the plate is thoroughly dried, potentially in a nitrogen stream or vacuum oven, to remove all residual acid before staining.[3]
Background of KMnO₄ plate is yellow/brown Stain solution is old and has decomposed; plate was left in the dip too long.Prepare fresh stain solution. Dip the plate very quickly (in and out).
Iodine spots are very faint or fade too quickly Compound has low affinity for iodine; low concentration.Use a more sensitive, permanent stain. Photograph the plate immediately after removing it from the chamber.
Entire plate changes color (background staining) Mobile phase contains reactive components (e.g., triethylamine with KMnO₄[8]); stain applied too heavily.Ensure the mobile phase is fully evaporated. Apply the stain by dipping quickly rather than prolonged soaking or heavy spraying.

For researchers working with pyridine-based carboxylic acids, a multi-stain approach is highly recommended.

  • Initial Screen: Use UV light and a non-destructive Iodine Chamber to visualize all spots quickly.

  • Functional Group Confirmation:

    • Use Bromocresol Green on a separate plate to specifically identify spots corresponding to the carboxylic acid.

    • Use Dragendorff's Reagent to confirm which spots contain the pyridine nitrogen.

This systematic, multi-faceted approach provides a self-validating system, leveraging both general and specific visualization techniques to build a comprehensive and trustworthy understanding of your reaction's progress and product purity.

References

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • TLC Stains. University of California, San Diego. [Link]

  • Iodine Staining. University of Colorado Boulder. [Link]

  • TLC Visualization Techniques. Scribd. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Thin Layer Chromatography. Unknown Source. [Link]

  • TLC Stains Preparation. (2011). ChemicalDesk.Com. [Link]

  • Appendix 3: Recipes For TLC Stains. The Sarpong Group, UC Berkeley. [Link]

  • TLC Stains. Unknown Source. [Link]

  • Preparation of Indicator Solutions. (2010). Pharmaguideline. [Link]

  • Why do we use iodine crystals in thin layer chromatography? How does it help?. (2018). Quora. [Link]

  • Appendix A Preparation of Solutions TLC Analysis. Unknown Source. [Link]

  • How to Make Bromocresol Green Indicator Solution. (2020). Science Notes and Projects. [Link]

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group, UC Berkeley. [Link]

  • METHODS OF VISUALIZATIONS IN TLC. (2023). YouTube. [Link]

  • How To Make Bromocresol Green Indicator. Scribd. [Link]

  • D - Dantron R.... Dragendorff reagent, modified, TS. digicollections.net. [Link]

  • TLC stains. MacMillan Group, Princeton University. [Link]

  • Dragendorff reagent, for TLC d. SLS. [Link]

  • Dragendorff Reagent for TLC Derivatisation. Reagecon Diagnostics Limited. [Link]

  • CS-SOP-54 Reagent Preparation. LABORATORY SERVICES BUREAU. [Link]

  • Magic Formulas: TLC Stains. University of Rochester. [Link]

  • Evaluation Of quantitative thin layer chromatography using staining reagents. ResearchGate. [Link]

  • TLC Staining solutions. (2006). Org Prep Daily. [Link]

  • TLC Stains. Scribd. [Link]

Sources

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